molecular formula C17H13FN2O3S B2565212 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide CAS No. 896344-29-9

2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No.: B2565212
CAS No.: 896344-29-9
M. Wt: 344.36
InChI Key: SSVHOIHZQYOCRM-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a complex organic compound that features a fluorophenyl group, a sulfanyl linkage, and an isoindoline moiety

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Future Directions

Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The development of new derivatives, such as 2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide, could lead to the discovery of novel drugs with improved efficacy and fewer side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves multiple steps:

    Formation of the Isoindoline Moiety: The isoindoline structure can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the isoindoline moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the isoindoline moiety.

    Substitution: Various substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the isoindoline moiety may interact with nucleic acids or proteins. The sulfanyl linkage can modulate the compound’s redox properties, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
  • 2-[(4-bromophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
  • 2-[(4-methylphenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chlorinated, brominated, or methylated analogs. This makes it a valuable compound for specific applications in medicinal chemistry and biological research.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c1-20-16(22)13-7-4-11(8-14(13)17(20)23)19-15(21)9-24-12-5-2-10(18)3-6-12/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVHOIHZQYOCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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